molecular formula C13H23N3O2S B12696558 4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine CAS No. 27629-21-6

4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine

Cat. No.: B12696558
CAS No.: 27629-21-6
M. Wt: 285.41 g/mol
InChI Key: IIVFPZFFBOKNBX-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine is an organic compound that features a benzene ring substituted with a methylsulfonyl group and two propylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups on the benzene ring can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene compounds, depending on the specific reaction and reagents used.

Scientific Research Applications

4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and thiazole derivatives, such as N-(thiazol-2-yl)benzenesulfonamides and 2,4-disubstituted thiazoles .

Uniqueness

4-(Methylsulfonyl)-N2,N2-dipropyl-1,2,3-benzenetriamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 sets it apart from other similar compounds, making it a valuable compound for further research and development.

Properties

CAS No.

27629-21-6

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

4-methylsulfonyl-2-N,2-N-dipropylbenzene-1,2,3-triamine

InChI

InChI=1S/C13H23N3O2S/c1-4-8-16(9-5-2)13-10(14)6-7-11(12(13)15)19(3,17)18/h6-7H,4-5,8-9,14-15H2,1-3H3

InChI Key

IIVFPZFFBOKNBX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=CC(=C1N)S(=O)(=O)C)N

Origin of Product

United States

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